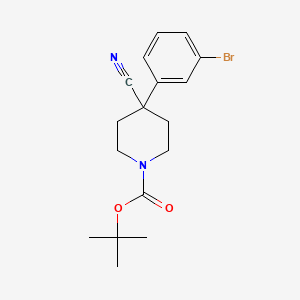
Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also has a bromophenyl group, a cyanide group, and a tert-butyl carboxylate ester group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various methods such as electrophilic aromatic substitution , catalytic protodeboronation of pinacol boronic esters , and other methods involving organometallic reagents .
Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography . These techniques can provide information about the types of bonds in the molecule, the arrangement of atoms, and the overall shape of the molecule .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including electrophilic aromatic substitution . This is a common reaction for aromatic compounds, where an electrophile replaces a hydrogen atom in the aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and its spectral properties .
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate is a compound of interest in organic synthesis, particularly in the development of novel synthetic methodologies and catalytic processes. The compound's structure, featuring a tert-butyl group, a bromophenyl moiety, and a cyanopiperidine ring, makes it a versatile intermediate for constructing complex organic molecules. For instance, its application in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, has been explored to synthesize biologically active compounds and materials with unique properties. The tert-butyl group can serve as a protective group for carboxylic acids, enhancing the selectivity and efficiency of synthetic transformations. Additionally, the bromophenyl and cyanopiperidine moieties offer sites for further functionalization, enabling the synthesis of a wide range of derivatives with potential pharmaceutical and material science applications (Pellissier, 2011).
Environmental Science
In the context of environmental science, compounds like Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate are subjects of studies focused on their fate, behavior, and potential impacts in the environment. Research in this area includes investigations into the biodegradation pathways, environmental persistence, and toxicological effects of such compounds. Understanding the environmental fate of these chemicals is crucial for assessing their potential risks and for developing strategies to mitigate any adverse effects. Studies on related compounds, such as methyl tert-butyl ether (MTBE), provide insights into the challenges and approaches for managing the environmental impact of organic contaminants. Biodegradation studies, for instance, help in understanding the microbial processes that can break down these compounds in soil and water, thereby informing bioremediation strategies (Fiorenza & Rifai, 2003).
Direcciones Futuras
The future directions for this compound would depend on its applications. If it’s a pharmaceutical intermediate, future work might involve improving its synthesis, studying its biological activity, or developing new drugs based on its structure. If it’s used in materials science, future research might focus on understanding its properties and finding new applications .
Propiedades
IUPAC Name |
tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O2/c1-16(2,3)22-15(21)20-9-7-17(12-19,8-10-20)13-5-4-6-14(18)11-13/h4-6,11H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMCICOJYOOAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677482 | |
| Record name | tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
CAS RN |
849928-28-5 | |
| Record name | 1,1-Dimethylethyl 4-(3-bromophenyl)-4-cyano-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849928-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(3-bromophenyl)-4-cyanopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



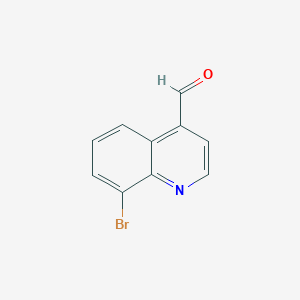
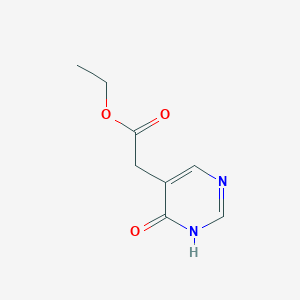

![2,2,2-trifluoroethyl N-[6-(diethylamino)pyridin-3-yl]carbamate](/img/structure/B1439953.png)
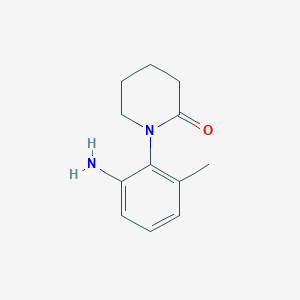
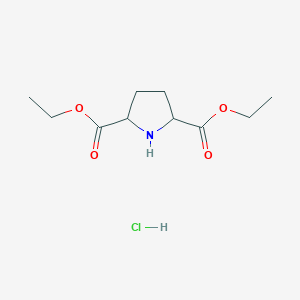
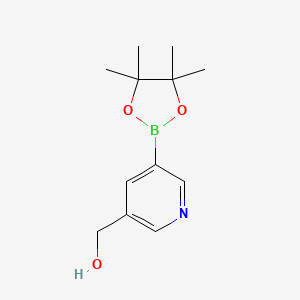
![2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1439959.png)
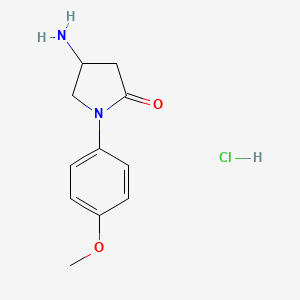
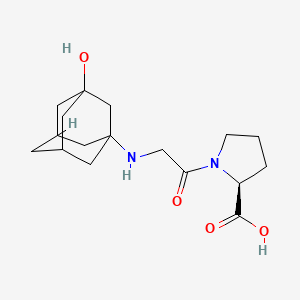
![tert-Butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1439963.png)
![(1H-pyrrolo[3,2-c]pyridin-3-yl)methanamine](/img/structure/B1439965.png)

![2,2,2-trifluoroethyl N-[3-(cyclopentanesulfonyl)phenyl]carbamate](/img/structure/B1439970.png)